molecular formula C19H23N7 B15117556 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine

Cat. No.: B15117556
M. Wt: 349.4 g/mol
InChI Key: IAFSPQKXPZBAST-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine is a complex organic compound that features a pyrazole ring, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with the pyrimidine core. Common reagents used in these reactions include methylating agents like methyl iodide and coupling agents such as palladium catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
  • 1,2,4,5-Tetrazin-3-amine, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-

Uniqueness

What sets 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine apart from similar compounds is its unique combination of functional groups and ring structures.

Properties

Molecular Formula

C19H23N7

Molecular Weight

349.4 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C19H23N7/c1-14-10-15(2)26(24-14)18-11-17(22-13-23-18)21-12-16-6-5-7-20-19(16)25-8-3-4-9-25/h5-7,10-11,13H,3-4,8-9,12H2,1-2H3,(H,21,22,23)

InChI Key

IAFSPQKXPZBAST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCC3=C(N=CC=C3)N4CCCC4)C

Origin of Product

United States

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